molecular formula C16H15FN2OS2 B12144384 2-[(2-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(2-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12144384
M. Wt: 334.4 g/mol
InChI Key: QZSJCOKEYXCJTM-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms The compound also features a fluorobenzyl group and three methyl groups attached to the thieno[2,3-d]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, with suitable reagents like formamide or formic acid under reflux conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of the thieno[2,3-d]pyrimidine core with 2-fluorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[2,3-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorobenzyl group or to modify the thieno[2,3-d]pyrimidine core using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide as solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of de-fluorobenzylated thieno[2,3-d]pyrimidine derivatives.

    Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.

    Interaction with DNA: The compound may intercalate into DNA, affecting DNA replication and transcription.

    Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

2-[(2-fluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group and three methyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15FN2OS2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15FN2OS2/c1-9-10(2)22-14-13(9)15(20)19(3)16(18-14)21-8-11-6-4-5-7-12(11)17/h4-7H,8H2,1-3H3

InChI Key

QZSJCOKEYXCJTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3F)C)C

Origin of Product

United States

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